molecular formula C9H6BrN3 B12097531 3-Amino-6-bromoindolizine-2-carbonitrile

3-Amino-6-bromoindolizine-2-carbonitrile

Cat. No.: B12097531
M. Wt: 236.07 g/mol
InChI Key: SYBZQVXCFLRHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromoindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of amino and bromo substituents on the indolizine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromoindolizine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the indolizine core, followed by functionalization to introduce the amino and bromo groups.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromoindolizine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of substituted indolizines.

Scientific Research Applications

3-Amino-6-bromoindolizine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromoindolizine-2-carbonitrile involves its interaction with specific molecular targets. The amino and bromo substituents play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitrile: Shares similar structural features but contains a benzothiophene ring instead of an indolizine ring.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar biological relevance.

Uniqueness: 3-Amino-6-bromoindolizine-2-carbonitrile is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical and biological properties. Its combination of amino and bromo groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

3-amino-6-bromoindolizine-2-carbonitrile

InChI

InChI=1S/C9H6BrN3/c10-7-1-2-8-3-6(4-11)9(12)13(8)5-7/h1-3,5H,12H2

InChI Key

SYBZQVXCFLRHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=C2N)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.